molecular formula C6H7NOS B060450 Cyclobutanecarbonyl isothiocyanate CAS No. 161063-30-5

Cyclobutanecarbonyl isothiocyanate

Cat. No. B060450
CAS RN: 161063-30-5
M. Wt: 141.19 g/mol
InChI Key: WRAJOIZBVFOQNE-UHFFFAOYSA-N
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Description

Cyclobutanecarbonyl isothiocyanate (CBITC) is a compound that has been gaining attention in scientific research due to its potential applications in various fields. CBITC is a member of the isothiocyanate family, which is known for its biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of Cyclobutanecarbonyl isothiocyanate is not fully understood, but it is believed to involve the modification of cellular proteins and DNA. Cyclobutanecarbonyl isothiocyanate is a reactive compound that can form covalent bonds with nucleophiles such as thiols and amines. This reactivity allows Cyclobutanecarbonyl isothiocyanate to modify cellular proteins and DNA, leading to changes in cellular function.
Biochemical and Physiological Effects:
Cyclobutanecarbonyl isothiocyanate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Cyclobutanecarbonyl isothiocyanate can induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the expression of various genes. In vivo studies have shown that Cyclobutanecarbonyl isothiocyanate can reduce tumor growth in animal models. Cyclobutanecarbonyl isothiocyanate has also been shown to have antimicrobial properties, making it a potential natural pesticide.

Advantages and Limitations for Lab Experiments

Cyclobutanecarbonyl isothiocyanate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its reactivity allows for the modification of cellular proteins and DNA. However, Cyclobutanecarbonyl isothiocyanate can be toxic to cells at high concentrations, limiting its use in some experiments. Additionally, Cyclobutanecarbonyl isothiocyanate can be unstable in certain solvents and may require special handling to maintain its purity.

Future Directions

There are several future directions for the study of Cyclobutanecarbonyl isothiocyanate. One area of interest is the development of novel materials using Cyclobutanecarbonyl isothiocyanate as a building block. Another area of interest is the development of Cyclobutanecarbonyl isothiocyanate-based natural pesticides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of Cyclobutanecarbonyl isothiocyanate and its potential applications in medicinal chemistry.

Synthesis Methods

Cyclobutanecarbonyl isothiocyanate can be synthesized by reacting cyclobutanecarbonyl chloride with potassium isothiocyanate in the presence of a base such as triethylamine. The reaction occurs at room temperature, and the yield is typically high. The purity of Cyclobutanecarbonyl isothiocyanate can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Cyclobutanecarbonyl isothiocyanate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, Cyclobutanecarbonyl isothiocyanate has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation. In agriculture, Cyclobutanecarbonyl isothiocyanate has been used as a natural pesticide due to its antimicrobial properties. In materials science, Cyclobutanecarbonyl isothiocyanate has been used as a building block for the synthesis of novel materials with unique properties.

properties

CAS RN

161063-30-5

Product Name

Cyclobutanecarbonyl isothiocyanate

Molecular Formula

C6H7NOS

Molecular Weight

141.19 g/mol

IUPAC Name

cyclobutanecarbonyl isothiocyanate

InChI

InChI=1S/C6H7NOS/c8-6(7-4-9)5-2-1-3-5/h5H,1-3H2

InChI Key

WRAJOIZBVFOQNE-UHFFFAOYSA-N

SMILES

C1CC(C1)C(=O)N=C=S

Canonical SMILES

C1CC(C1)C(=O)N=C=S

synonyms

Cyclobutanecarbonyl isothiocyanate (9CI)

Origin of Product

United States

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